![molecular formula C15H12N2O B1276148 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-10-1](/img/structure/B1276148.png)

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone

概要

説明

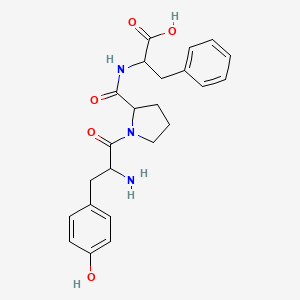

“1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

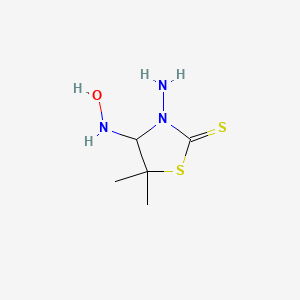

Molecular Structure Analysis

The molecular formula of “1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone” is C15H12N2O . The benzimidazole core of the molecule is planar . The exact molecular structure would require more specific data or experimental analysis.Physical And Chemical Properties Analysis

The molecular weight of “1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone” is 236.27 . The compound is likely to be a solid at room temperature, given the properties of similar benzimidazole derivatives . More specific physical and chemical properties would require experimental analysis or more detailed data.科学的研究の応用

- Benzimidazole derivatives have shown significant antimicrobial potential .

- They have been synthesized and evaluated for their antimicrobial activity against selected microbial species .

- The structure-activity relationship study inferred that at the 2-position of the oxadiazole ring, an increased side chain carbon atom number enhances the antimicrobial activity toward C. albicans, S. aureus, and B. subtilis .

- Benzimidazole ring systems have various applications in novel drug development .

- They are considered potential bioactive heterocyclic aromatic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

- Recent strategies for the synthesis of 1H- and 2H-indazoles have been published .

- The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Antimicrobial Applications

Anticancer Applications

Synthesis of Indazoles

- Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .

- The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

- It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Functional Molecules

Therapeutic Potential

Pharmaceutical Applications

- Imidazoles are key components to functional molecules that are used in a variety of everyday applications, including dyes for solar cells and other optical applications .

- Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles, which are utilized in these applications .

- Imidazoles are also used in the development of functional materials .

- The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Imidazoles have found applications in catalysis .

- The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of areas .

- Imidazole has become an important synthon in the development of new drugs .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Dyes for Solar Cells and Other Optical Applications

Functional Materials

Catalysis

Development of New Drugs

Commercially Available Drugs

特性

IUPAC Name |

1-[4-(benzimidazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJQOWRVTLABIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407016 | |

| Record name | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone | |

CAS RN |

25700-10-1 | |

| Record name | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

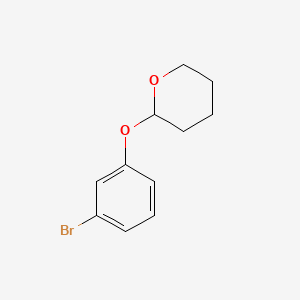

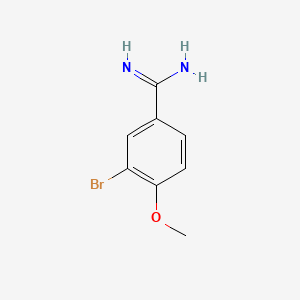

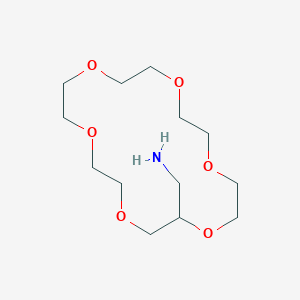

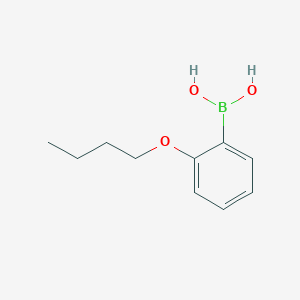

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。